![molecular formula C19H32O4Si B8105279 Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate](/img/structure/B8105279.png)
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate
Overview
Description
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate is a useful research compound. Its molecular formula is C19H32O4Si and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Cryptophycins
A major application of Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate is found in the synthesis of cryptophycins. These are complex natural products with potential anticancer properties. Researchers have developed efficient protocols for synthesizing key components of cryptophycins using this compound (Eggen et al., 2000).
Use in Olefin Isomerization
This compound is also instrumental in olefin isomerization reactions. In a study, it underwent a double-bond migration when refluxed with RuClH(CO)(PPh(3))(3), demonstrating its utility in producing compounds with varied double bond positions. This is significant in synthetic organic chemistry for creating diverse molecular structures (Wakamatsu et al., 2000).
Synthesis of Natural Products
Another application is in the synthesis of various natural products, including epothilones. The compound serves as a key intermediate in creating structurally complex molecules, highlighting its versatility in organic synthesis (Hamad & Schinzer, 2000).
Production of Chromogenic Amino Acid
It is used in the preparation of (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, a chromogenic amino acid. This amino acid aids in the development of sequence-specific chromogenic protease substrates, which are crucial in HIV-protease activity detection (Badalassi et al., 2002).
Determination of Catecholamine Metabolites
It's also used in the capillary gas chromatographic profiling method for determining catecholamine metabolites in urine. This method aids in diagnosing and monitoring patients with functional tumors and inborn errors of metabolism (Muskiet et al., 1981).
properties
IUPAC Name |
benzyl 5-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-3-methylpentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O4Si/c1-18(2,3)24(5,6)23-13-12-19(4,21)14-17(20)22-15-16-10-8-7-9-11-16/h7-11,21H,12-15H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJBWAOCMULFMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(C)(CC(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O4Si | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-((tert-butyldimethylsilyl)oxy)-3-hydroxy-3-methylpentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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